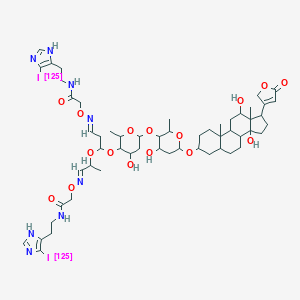
3-(Aminomethyl)benzonitrile
概要
説明
3-(Aminomethyl)benzonitrile (3-AMBN) is an organic compound belonging to the class of nitriles. It is a colorless, volatile liquid with a pungent odor. 3-AMBN is widely used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It has also found application in scientific research, as it has been used in the synthesis of a variety of compounds with potential therapeutic and diagnostic applications.
科学的研究の応用
Chemical Properties and Basicity
- The basicity of 3-(aminomethyl)benzonitrile, among other substituted benzonitriles, was studied using density functional theory (DFT). This research provides insights into the atomic and electronic energies of these compounds, relevant for understanding their chemical behavior and reactivity (Exner & Böhm, 2004).
Application in Corrosion Inhibition
- This compound has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, were used to understand its effectiveness (Chaouiki et al., 2018).
Synthesis of 3-Amino-1,2-Benzisoxazoles
- A novel one-pot synthesis method has been developed for producing 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles, like this compound. This method involves a sequence of reactions leading to the formation of these heterocyclic compounds (Palermo, 1996).
Use in Dye Sensitized Solar Cells
- The role of benzonitrile-based electrolytes, including this compound, in improving the efficiency and stability of dye sensitized solar cells (DSSCs) has been demonstrated. The use of these compounds as electrolyte solvents contributes to long-term stability and satisfactory efficiency in solar cells (Latini et al., 2014).
Bioconjugate Chemistry Applications
- The compound 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, has been synthesized and its in vitro and in vivo properties investigated. These studies are crucial in the field of neuroimaging, specifically for visualizing the serotonin transporter (Garg et al., 2007).
Catalysis and C–CN Bond Formation
- Research into catalytic methodologies for cyanation reactions of C–H bonds, using compounds like this compound, has been extensive. This includes studies on cyano-group sources and their applications in organic synthesis and natural product scaffolds (Ping, Ding, & Peng, 2016).
Biotransformation by Soil Bacteria
- The biotransformation of compounds like this compound by soil bacteria such as Rhodococcus rhodochrous has been studied. This work contributes to our understanding of the environmental fate and microbial processing of such chemicals (Dadd et al., 2001).
Safety and Hazards
特性
IUPAC Name |
3-(aminomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPORAVEUOIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146233 | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-24-3 | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Aminomethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)







